molecular formula C16H16N2O2S3 B2946274 N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide CAS No. 896603-87-5

N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2946274
CAS RN: 896603-87-5
M. Wt: 364.5
InChI Key: SORWSOCUCAQUDL-UHFFFAOYSA-N
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Description

“N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide” is a chemical compound that contains a thiazole ring. Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities . The specific properties and activities of this compound can vary based on the substituents on the thiazole ring .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of an alpha-halo ketone or an alpha-halo aldehyde with a thioamide . The specific synthesis process for “N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide” is not detailed in the available resources.


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular structure of “N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide” would be influenced by the specific arrangement and properties of its substituents.


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including donor-acceptor, nucleophilic, and oxidation reactions . The specific reactions that “N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide” can undergo would depend on its specific structure and the conditions under which it is reacted.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide” would be influenced by its specific structure. Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They have a clear pale yellow color and a smell similar to that of pyridine .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, including the compound , have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic and Anti-inflammatory Activities

Thiazole derivatives have shown significant analgesic (pain-relieving) and anti-inflammatory activities . This makes them potential candidates for the development of new drugs for the treatment of conditions associated with pain and inflammation .

Antimicrobial and Antifungal Activities

Thiazole derivatives have demonstrated antimicrobial and antifungal properties . This suggests that they could be used in the development of new antimicrobial and antifungal agents, which are needed to combat resistant strains of bacteria and fungi.

Antiviral Activity

Thiazole derivatives have also been found to have antiviral properties . This indicates that they could be used in the development of new antiviral drugs, which are particularly important in the fight against viral diseases such as HIV and influenza.

Diuretic Activity

Thiazole derivatives have been found to act as diuretics . Diuretics are substances that promote diuresis, the increased production of urine. This makes them useful in the treatment of conditions such as heart failure, liver cirrhosis, hypertension, and certain kidney diseases.

Anticonvulsant Activity

Thiazole derivatives have shown anticonvulsant properties . Anticonvulsants are a diverse group of pharmacological agents used in the treatment of epileptic seizures. This suggests that thiazole derivatives could be used in the development of new anticonvulsant drugs.

Neuroprotective Activity

Thiazole derivatives have been found to have neuroprotective effects . Neuroprotective drugs are those that are capable of preserving neuronal structure and/or function, and are used in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Antitumor or Cytotoxic Activity

Thiazole derivatives have demonstrated antitumor or cytotoxic activity . This suggests that they could be used in the development of new anticancer drugs. Cytotoxic drugs are used in chemotherapy to kill cancer cells.

Future Directions

Thiazoles are a subject of ongoing research due to their wide range of biological activities . Future research on “N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide” could involve further exploration of its biological activities, development of synthesis methods, and investigation of its potential applications in various fields.

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been known to interact with various biological targets to exert their effects . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological effects, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability.

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility properties of thiazole suggest that the compound’s action may be influenced by the presence of water, alcohol, ether, and various organic solvents .

properties

IUPAC Name

N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S3/c1-12-4-6-13(7-5-12)16-18-14(11-22-16)8-9-17-23(19,20)15-3-2-10-21-15/h2-7,10-11,17H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORWSOCUCAQUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide

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